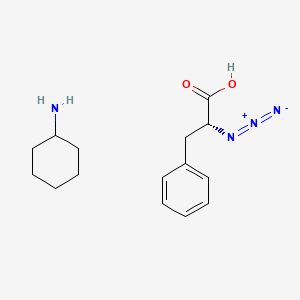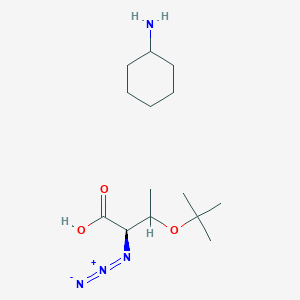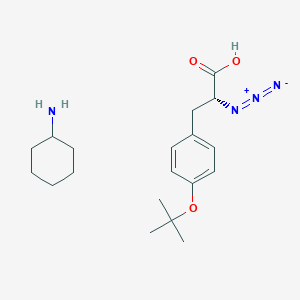
Alachlor acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alachlor acetate is a chloroacetanilide herbicide widely used to control broadleaf weeds and annual grasses in agricultural crops such as corn, sorghum, and soybeans . It is known for its effectiveness in pre-emergence weed control, making it a valuable tool for farmers. The compound is characterized by its chemical structure, 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alachlor acetate typically involves the reaction of 2,6-diethylaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, forming the intermediate 2-chloro-N-(2,6-diethylphenyl)acetamide. This intermediate is then reacted with methanol in the presence of a catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: Alachlor acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Aplicaciones Científicas De Investigación
Alachlor acetate has diverse applications in scientific research:
Chemistry: Used as a model compound to study herbicide degradation pathways and environmental fate.
Biology: Investigated for its effects on plant physiology and microbial degradation.
Medicine: Studied for its potential toxicological effects and mechanisms of action.
Industry: Applied in the development of new herbicidal formulations and agricultural practices
Mecanismo De Acción
Alachlor acetate exerts its herbicidal effects by inhibiting the elongase enzyme, which is crucial for the synthesis of very-long-chain fatty acids in plants. This inhibition disrupts cell membrane integrity and function, leading to the death of susceptible weeds. The compound also interferes with the gibberellin pathway by inhibiting geranylgeranyl pyrophosphate cyclisation enzymes .
Comparación Con Compuestos Similares
Metolachlor: Another chloroacetanilide herbicide with a similar mode of action but different chemical structure.
Acetochlor: Shares structural similarities with alachlor acetate and is used for similar agricultural purposes.
Butachlor: A related herbicide with a different substitution pattern on the aromatic ring
Uniqueness: this compound is unique in its specific inhibition of elongase and its effectiveness in controlling a broad spectrum of weeds. Its distinct chemical structure allows for specific interactions with target enzymes, making it a valuable herbicide in various agricultural settings .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Alachlor acetate can be achieved by acetylation of Alachlor with acetic anhydride in the presence of a catalyst.", "Starting Materials": ["Alachlor", "Acetic anhydride", "Catalyst"], "Reaction": [ "Step 1: Alachlor is dissolved in a solvent such as dichloromethane or chloroform.", "Step 2: Acetic anhydride is added to the solution.", "Step 3: A catalyst such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid is added to the solution.", "Step 4: The reaction mixture is stirred at room temperature or heated under reflux.", "Step 5: The reaction is monitored by TLC or HPLC until completion.", "Step 6: The reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate or dichloromethane.", "Step 7: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 8: The solvent is removed under reduced pressure to obtain crude Alachlor acetate.", "Step 9: The crude product is purified by column chromatography or recrystallization to obtain pure Alachlor acetate." ] } | |
Número CAS |
166407-15-4 |
Fórmula molecular |
C12H16ClNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)


